

Technical Guide: 2-Bromo-6-chlorobenzamide (CAS 66073-53-8)[1]

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Compound of Interest

Compound Name: 2-Bromo-6-chlorobenzamide

CAS No.: 66073-53-8

Cat. No.: B2539856

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Executive Summary

2-Bromo-6-chlorobenzamide (CAS 66073-53-8) is a highly specialized halogenated aromatic building block used primarily in the synthesis of pharmacologically active heterocycles.[1] Characterized by a 2,6-disubstitution pattern, this molecule exhibits significant steric hindrance around the amide functionality, a feature that imparts unique stability and atropisomeric potential to its derivatives.

In modern drug discovery, this scaffold serves as a critical "orthogonal" intermediate. The distinct reactivity profiles of the bromine (C2) and chlorine (C6) atoms allow for regioselective functionalization—enabling medicinal chemists to sequentially install diverse pharmacophores via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or copper-catalyzed cyclization (e.g., Ullmann-type) reactions.[1]

Chemical Profile & Structural Analysis

Physicochemical Properties

Property	Data
CAS Number	66073-53-8
IUPAC Name	2-Bromo-6-chlorobenzamide
Molecular Formula	C ₇ H ₅ BrClNO
Molecular Weight	234.48 g/mol
Appearance	White to off-white crystalline solid
Melting Point	168–172 °C (Typical range for similar amides)
Solubility	Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Acidity (pKa)	Amide N-H pKa ~15-17 (Estimated)

Structural Logic: The Orthogonal Scaffold

The 2,6-disubstitution pattern is the defining feature of this molecule.

- **Steric Shielding:** The bulky bromine and chlorine atoms flank the amide group, forcing the carbonyl out of planarity with the benzene ring. This conformation reduces conjugation but protects the amide bond from facile enzymatic or chemical hydrolysis.
- **Chemoselectivity:** The C–Br bond (Bond Dissociation Energy ~81 kcal/mol) is weaker than the C–Cl bond (~96 kcal/mol). This allows researchers to selectively engage the bromine atom in metal-catalyzed cross-coupling reactions while leaving the chlorine atom intact for subsequent derivatization.

Synthesis & Manufacturing Routes

The most robust synthetic route proceeds via the activation of 2-bromo-6-chlorobenzoic acid.^[1] Direct amidation using coupling reagents (e.g., EDC, HATU) can be sluggish due to the steric hindrance at the ortho positions. Therefore, the acid chloride pathway is the industry standard for high-yield production.

Detailed Protocol: Acid Chloride Route

Objective: Synthesis of **2-Bromo-6-chlorobenzamide** from 2-bromo-6-chlorobenzoic acid.

Reagents:

- Precursor: 2-Bromo-6-chlorobenzoic acid (1.0 eq)[1]
- Reagent: Thionyl Chloride (SOCl₂) (3.0 eq) or Oxalyl Chloride (1.5 eq) with catalytic DMF.
- Solvent: Dichloromethane (DCM) or Toluene (anhydrous).
- Quench: Aqueous Ammonia (28% NH₄OH) or Ammonium Carbonate.

Step-by-Step Methodology:

- Activation: Charge a flame-dried round-bottom flask with 2-bromo-6-chlorobenzoic acid and anhydrous toluene. Under nitrogen atmosphere, add Thionyl Chloride dropwise.
- Reflux: Heat the mixture to reflux (80–110 °C) for 3–5 hours. Monitor gas evolution (HCl/SO₂). The reaction is complete when the solid acid dissolves and gas evolution ceases.
- Isolation of Intermediate: Concentrate the reaction mixture in vacuo to remove excess SOCl₂ and solvent. This yields the crude 2-bromo-6-chlorobenzoyl chloride as a yellow oil or low-melting solid.[1] Note: Do not purify; use immediately.
- Amidation: Dissolve the crude acid chloride in dry DCM. Cool to 0 °C.
- Addition: Slowly add the solution to a stirred mixture of aqueous ammonia (NH₄OH) at 0 °C. Alternatively, bubble anhydrous NH₃ gas through the DCM solution.
- Workup: Stir for 2 hours at room temperature. The product often precipitates. Filter the solid. [2] If dissolved, wash the organic layer with 1M HCl (to remove amines), saturated NaHCO₃ (to remove unreacted acid), and brine.
- Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexanes.

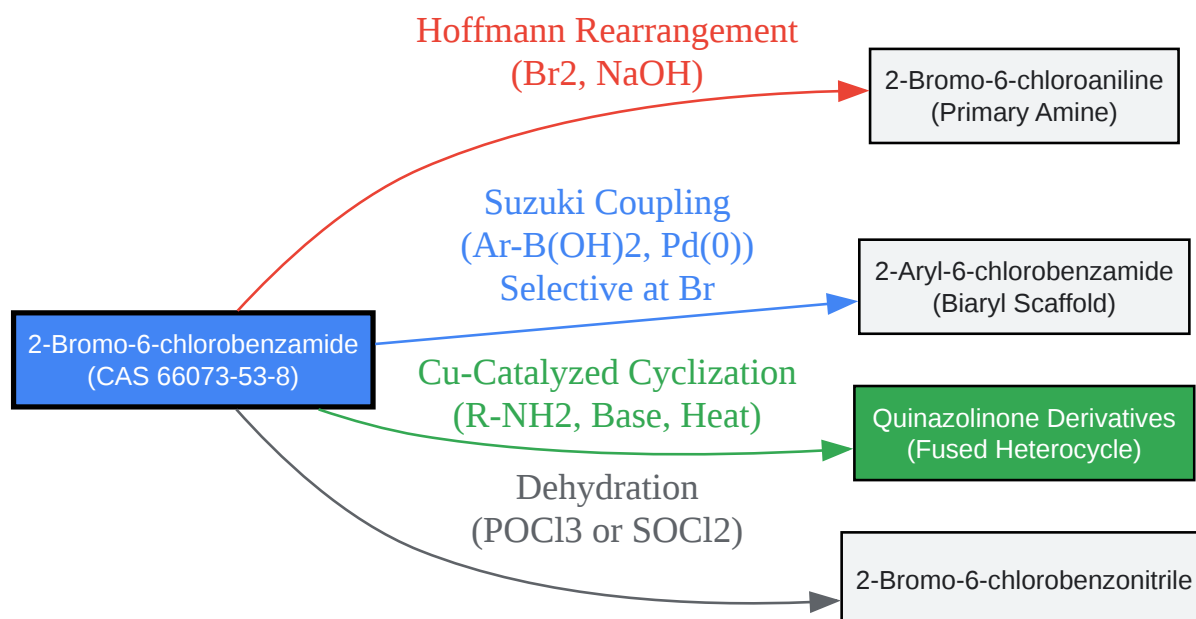
Reactivity & Application in Drug Discovery[3][4]

This scaffold is a gateway to complex heterocycles.[3] The amide nitrogen acts as a nucleophile in intramolecular cyclizations, while the aryl halides serve as electrophiles.

Key Transformations

- Hoffmann Rearrangement: Conversion to 2-bromo-6-chloroaniline. This is a critical pathway for synthesizing substituted anilines that are otherwise difficult to access via direct electrophilic aromatic substitution.
- Quinazolinone Synthesis: Copper-catalyzed cascade reactions with benzylamines or amidines.[1] The amide nitrogen displaces the bromine (intramolecular Ullmann) to form the heterocyclic core.
- Suzuki-Miyaura Coupling: Selective coupling at the C2-Br position to create biaryl amides.[1]

Visualization of Reactivity Pathways



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Figure 1: Divergent synthesis pathways from the **2-bromo-6-chlorobenzamide** core.[1] Note the chemoselective potential of the Br vs. Cl substituents.

Handling & Safety (SDS Summary)

Hazard Classification:

- Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[4]
- Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
- STOT-SE: Category 3 (May cause respiratory irritation).[1][5]

Handling Protocols:

- PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling the powder outside a fume hood.
- Storage: Store in a cool, dry place. Keep container tightly closed. Halogenated amides are generally stable but should be protected from strong oxidizers and bases.
- First Aid:
 - Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[4][6]
 - Skin Contact: Wash with plenty of soap and water.[6][7]

References

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